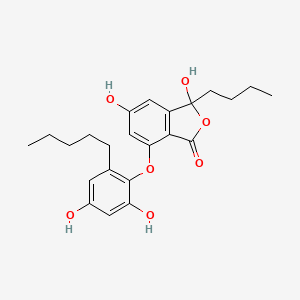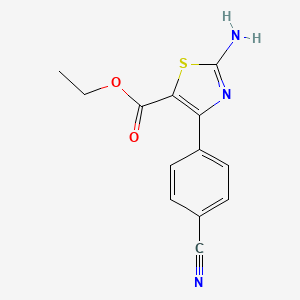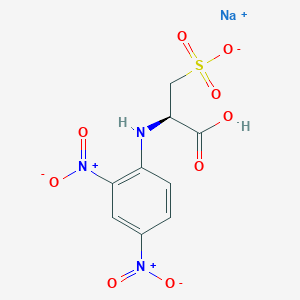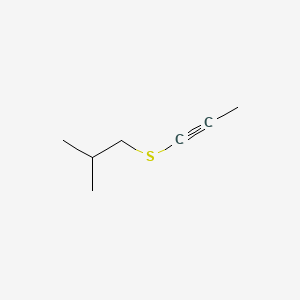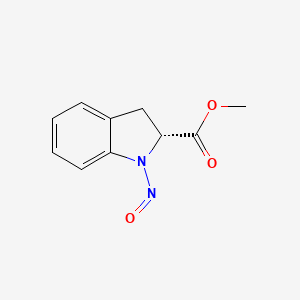
2-Indolinecarboxylicacid,1-nitroso-,methylester,(R)-(+)-(8CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Indolinecarboxylicacid,1-nitroso-,methylester,®-(+)-(8CI) is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s unique structure, featuring an indoline core and a nitroso group, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Indolinecarboxylicacid,1-nitroso-,methylester,®-(+)-(8CI) typically involves the following steps:
Formation of the Indoline Core: This can be achieved through cyclization reactions involving aniline derivatives.
Introduction of the Carboxylic Acid Group: This step may involve carboxylation reactions using reagents like carbon dioxide.
Esterification: The final step involves the esterification of the carboxylic acid group using methanol and acid catalysts.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted indoline derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology
In biological research, the compound may serve as a probe or ligand in studies involving enzyme interactions or receptor binding.
Medicine
Industry
In the industrial sector, the compound may be used in the synthesis of specialty chemicals, polymers, or materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Indolinecarboxylicacid,1-nitroso-,methylester,®-(+)-(8CI) depends on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The nitroso group may participate in redox reactions, while the indoline core can engage in π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
2-Indolinecarboxylicacid,1-nitroso-,ethylester: Similar structure with an ethyl ester group.
2-Indolinecarboxylicacid,1-nitroso-,methylester: Non-chiral version of the compound.
2-Indolinecarboxylicacid,1-nitroso-,methylester,(S)-(-)-(8CI): Enantiomer of the compound.
Uniqueness
The ®-(+)-(8CI) configuration of the compound imparts unique chiral properties, which can influence its biological activity and interactions with other molecules. This makes it distinct from its non-chiral or enantiomeric counterparts.
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
methyl (2R)-1-nitroso-2,3-dihydroindole-2-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-15-10(13)9-6-7-4-2-3-5-8(7)12(9)11-14/h2-5,9H,6H2,1H3/t9-/m1/s1 |
InChI Key |
HJKZOFFQRJGDNV-SECBINFHSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CC2=CC=CC=C2N1N=O |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2N1N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


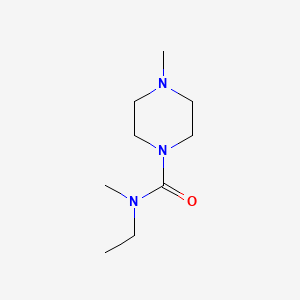

![Aluminum tris[tris(1-methylethyl)naphthalenesulfonate]](/img/structure/B13800527.png)
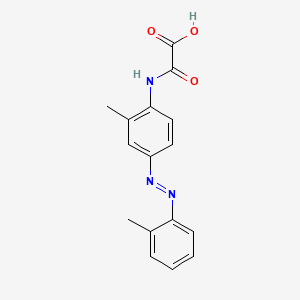
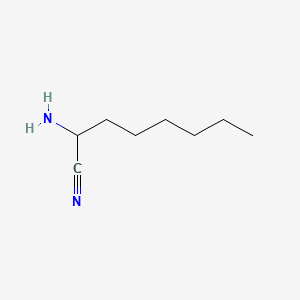
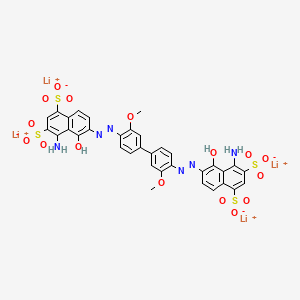
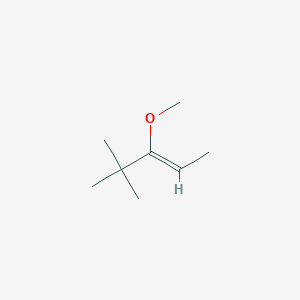
![4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-[(2S,5S)-tetrahydro-5-(hydroxymethyl)-2-furanyl]-](/img/structure/B13800570.png)

